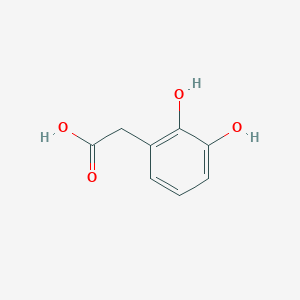

2-(2,3-Dihydroxyphenyl)acetic acid

Descripción general

Descripción

2-(2,3-Dihydroxyphenyl)acetic acid, also known as 2,3-dihydroxyphenylacetic acid, is a compound with the molecular formula C8H8O4 . It has a molecular weight of 168.15 g/mol . This compound belongs to the class of organic compounds known as catechols, which are compounds containing a 1,2-benzenediol moiety .

Molecular Structure Analysis

The IUPAC name of 2-(2,3-Dihydroxyphenyl)acetic acid is 2-(2,3-dihydroxyphenyl)acetic acid . The InChI is InChI=1S/C8H8O4/c9-6-3-1-2-5 (8 (6)12)4-7 (10)11/h1-3,9,12H,4H2, (H,10,11) . The Canonical SMILES is C1=CC (=C (C (=C1)O)O)CC (=O)O .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,3-Dihydroxyphenyl)acetic acid include a molecular weight of 168.15 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Exact Mass is 168.04225873 g/mol, and the Monoisotopic Mass is 168.04225873 g/mol .Aplicaciones Científicas De Investigación

2-(2,3-Dihydroxyphenyl)acetic acid: A Comprehensive Analysis of Scientific Research Applications:

Antiproliferative Agent

This compound has been studied for its potential to inhibit cell proliferation. Similar compounds have shown strong inhibition effects on cancer cell lines such as HeLa cells at higher concentrations .

Antiviral Activity

Derivatives of dihydroxyphenyl acetic acid have exhibited inhibitory activities against HIV-1 replication, suggesting potential antiviral applications .

Antioxidant Properties

The antioxidant activity of caffeic acid analogues, which are structurally related to 2-(2,3-Dihydroxyphenyl)acetic acid, has been investigated, indicating possible use in combating oxidative stress .

Seed Germination Inhibition

Fungal metabolites related to this compound have been found to inhibit seed germination and plant growth, which could be useful in agricultural research to control weed growth .

Genetic Research

Although not directly linked to 2-(2,3-Dihydroxyphenyl)acetic acid, related compounds have been involved in genetic research, exploring the genetic propagation of inherited traits .

Synthesis of Aromatic Compounds

New aromatic compounds have been synthesized from derivatives of dihydroxyphenyl acetic acid, which could lead to the development of new materials or pharmaceuticals .

Direcciones Futuras

There are several studies related to 2-(2,3-Dihydroxyphenyl)acetic acid. For instance, one study evaluated the activity of a related compound, curvulinic acid, on seed germination and seedling growth . Another study discussed the metabolomic profiles of A-type procyanidin dimer and trimer with gut microbiota in vitro .

Mecanismo De Acción

Target of Action

2-(2,3-Dihydroxyphenyl)acetic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is a metabolite of the neurotransmitter dopamine . It primarily targets several enzymes including Penicillin G acylase in Escherichia coli, Protocatechuate 3,4-dioxygenase alpha chain and beta chain in Pseudomonas putida, 3,4-dihydroxyphenylacetate 2,3-dioxygenase in Arthrobacter globiformis, and Homoprotocatechuate 2,3-dioxygenase in Brevibacterium fuscum . These enzymes play crucial roles in various biochemical pathways.

Mode of Action

For instance, it is a product of the enzymatic action of monoamine oxidase (MAO) on dopamine, and it can further be metabolized by catechol-O-methyl transferase (COMT) to form homovanillic acid (HVA) .

Biochemical Pathways

2-(2,3-Dihydroxyphenyl)acetic acid is involved in the Tyrosine Metabolism pathway . It is a key intermediate in the metabolic breakdown of dopamine, a critical neurotransmitter. Dopamine can be metabolized into DOPAC, which is then degraded to form homovanillic acid (HVA). Both these transformations involve the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) .

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily via the liver and kidneys .

Result of Action

The molecular and cellular effects of 2-(2,3-Dihydroxyphenyl)acetic acid’s action are largely related to its role as a metabolite of dopamine. By participating in the breakdown of dopamine, it helps regulate the levels of this neurotransmitter in the body. Dysregulation of dopamine metabolism is associated with several neurological disorders, including Parkinson’s disease .

Action Environment

The action, efficacy, and stability of 2-(2,3-Dihydroxyphenyl)acetic acid can be influenced by various environmental factors. For instance, the presence of other metabolites, the pH of the environment, and the presence of specific enzymes can all impact its action. Furthermore, factors such as diet, which can influence the gut microbiota, may also affect the metabolism of this compound .

Propiedades

IUPAC Name |

2-(2,3-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,9,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQGFEVKJCGTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020061 | |

| Record name | (2,3-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydroxyphenyl)acetic acid | |

CAS RN |

19988-45-5 | |

| Record name | (2,3-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

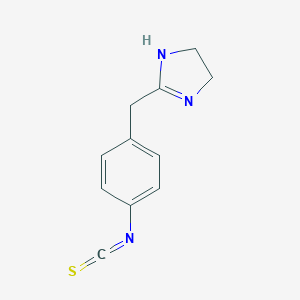

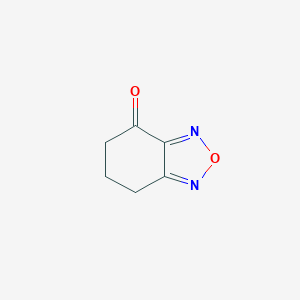

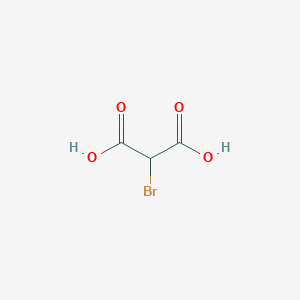

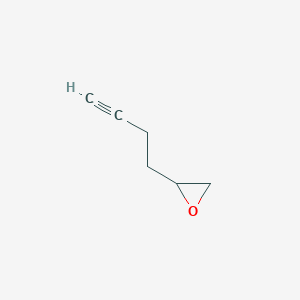

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

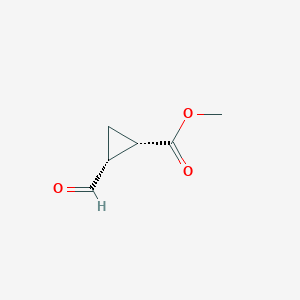

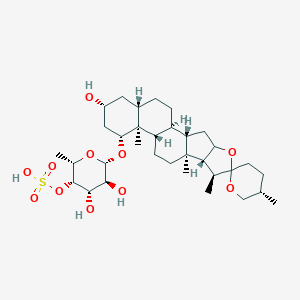

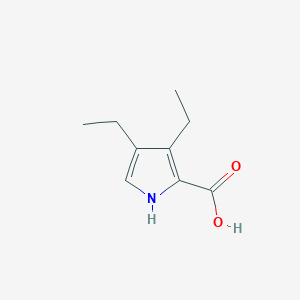

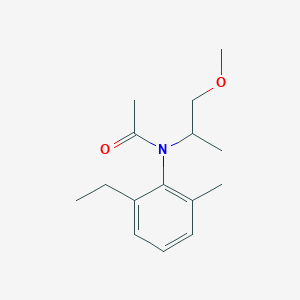

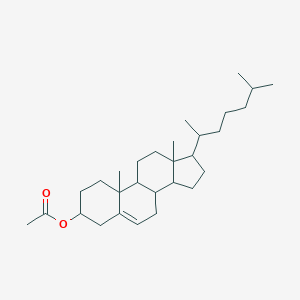

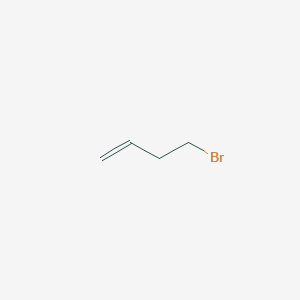

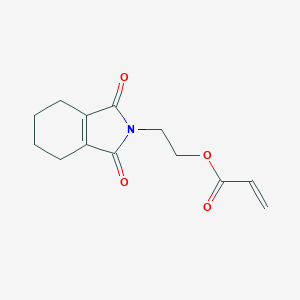

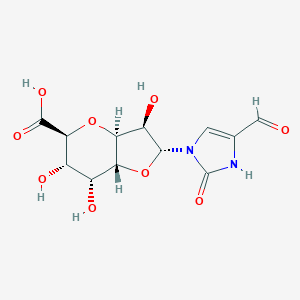

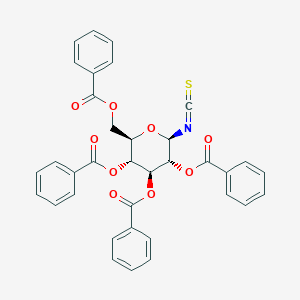

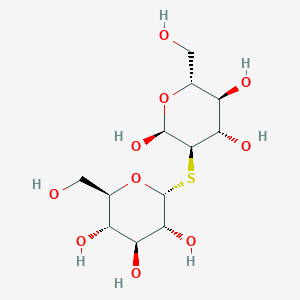

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.